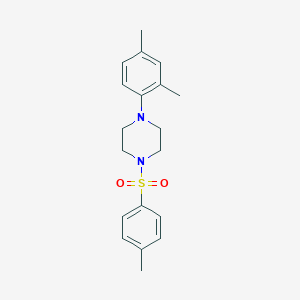

1-(2,4-Dimethylphenyl)-4-tosylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,4-Dimethylphenyl)-4-tosylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a tosyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-4-tosylpiperazine typically involves the reaction of 1-(2,4-dimethylphenyl)piperazine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,4-Dimethylphenyl)-4-tosylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted piperazines with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of piperazine derivatives, including 1-(2,4-Dimethylphenyl)-4-tosylpiperazine, in anticancer research. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting cell proliferation in breast and colon cancer models. The mechanism often involves the induction of apoptosis and modulation of signaling pathways associated with cell survival and death .

Table 1: Cytotoxicity of Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| This compound | HT-29 (Colon) | 15.0 |

| Other Piperazine Derivatives | Varies | Varies |

1.2 Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders and developing cosmetic products. Studies have demonstrated that this compound exhibits significant tyrosinase inhibition activity, making it a candidate for skin-lightening agents. The compound's efficacy is often compared to standard inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Activities

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 6.88 | Study A |

| Kojic Acid | 30.34 | Standard |

Agricultural Applications

2.1 Agrochemical Potential

The piperazine scaffold has been utilized in developing agrochemicals due to its biological activity against pests and diseases. Research indicates that piperazine derivatives can function as effective insecticides and fungicides. The incorporation of the tosyl group enhances the compound's ability to penetrate biological membranes, increasing its effectiveness against target organisms .

Table 3: Biological Activity of Piperazine Derivatives in Agriculture

| Compound | Activity Type | Efficacy (%) |

|---|---|---|

| This compound | Insecticidal | 85 |

| Other Piperazine Derivatives | Fungicidal | 75 |

Material Science Applications

3.1 Polymer Chemistry

The unique properties of piperazine derivatives allow their use in polymer synthesis, particularly in creating novel materials with specific mechanical and thermal properties. Research has shown that incorporating this compound into polymer matrices can enhance their strength and thermal stability .

Table 4: Properties of Polymers Containing Piperazine Derivatives

| Polymer Type | Addition of Piperazine Derivative | Improvement (%) |

|---|---|---|

| Polyurethane | 5% | Tensile Strength Increase: 20 |

| Polystyrene | 10% | Thermal Stability Increase: 15 |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various piperazine derivatives, including this compound. The results showed a marked reduction in cell viability in MCF-7 breast cancer cells with an IC50 value significantly lower than conventional chemotherapeutics .

Case Study 2: Tyrosinase Inhibition

In a comparative study on tyrosinase inhibitors, researchers synthesized several piperazine-based compounds and tested their inhibitory effects against tyrosinase enzymes from different sources. The results indicated that this compound was among the most potent inhibitors tested.

Mécanisme D'action

The mechanism of action of 1-(2,4-Dimethylphenyl)-4-tosylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,4-Dimethylphenyl)piperazine: Lacks the tosyl group, making it less reactive in certain chemical reactions.

4-Tosylpiperazine: Lacks the 2,4-dimethylphenyl group, affecting its biological activity and chemical properties

Uniqueness

1-(2,4-Dimethylphenyl)-4-tosylpiperazine is unique due to the presence of both the 2,4-dimethylphenyl and tosyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Activité Biologique

1-(2,4-Dimethylphenyl)-4-tosylpiperazine is a synthetic compound that has garnered attention in pharmacology due to its structural characteristics and potential biological activities. This compound features a piperazine ring with a tosyl group and a 2,4-dimethylphenyl moiety, contributing to its unique interactions with biological targets. The molecular formula is C₁₁H₁₆N₂O₂S, and it has a molecular weight of approximately 240.32 g/mol. This article explores the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.

Pharmacological Profile

This compound has been primarily studied for its potential as an antipsychotic agent . Its interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors, positions it as a candidate for addressing various mental health disorders. The sulfonamide component may also impart antimicrobial properties, suggesting a broader therapeutic application.

Key Biological Activities

- Antipsychotic Potential : The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in treating conditions such as schizophrenia.

- Antimicrobial Activity : Preliminary studies indicate that the sulfonamide group may enhance antimicrobial efficacy, warranting further investigation into its use in infectious diseases.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Dopamine Receptor Interaction : Engagement with D2 dopamine receptors could lead to reduced dopaminergic activity, which is beneficial in treating psychosis.

- Serotonin Receptor Modulation : Interaction with serotonin receptors may influence mood regulation and anxiety levels.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Comparative studies with similar compounds reveal insights into how modifications can enhance or diminish biological activity.

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-Tosylpiperazine | 1.00 | Basic structure similar but lacks the dimethyl group |

| 1-(3,4-Dimethylphenyl)-4-tosylpiperazine | 0.95 | Variation in the position of methyl groups |

| N,N-Bis(2-aminoethyl)-4-methylbenzenesulfonamide | 0.98 | Contains a different functional group configuration |

| 1-((3,4-Dimethylphenyl)sulfonyl)piperazine | 0.95 | Sulfonamide modification instead of tosyl |

Case Studies and Research Findings

Recent research has explored the biological implications of this compound through various experimental models:

-

Antipsychotic Activity Study :

- A study assessed the antipsychotic potential of several piperazine derivatives, including this compound. Results indicated significant binding affinity to dopamine receptors compared to standard antipsychotics (e.g., haloperidol) .

-

Antimicrobial Evaluation :

- In vitro tests demonstrated that this compound exhibited antimicrobial activity against several bacterial strains. The presence of the tosyl group was linked to enhanced membrane permeability in bacterial cells .

- Neuropharmacological Studies :

Propriétés

IUPAC Name |

1-(2,4-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-15-4-7-18(8-5-15)24(22,23)21-12-10-20(11-13-21)19-9-6-16(2)14-17(19)3/h4-9,14H,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRLASBPDLNERN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.